molecular formula C16H9BrN2O2 B10757550 (2Z)-5'-Bromo-2,3'-biindole-2',3(1H,1'H)-dione ammoniate CAS No. 60874-72-8

(2Z)-5'-Bromo-2,3'-biindole-2',3(1H,1'H)-dione ammoniate

Cat. No.: B10757550
CAS No.: 60874-72-8
M. Wt: 341.16 g/mol
InChI Key: XMPHNZMDLSUDQI-UHFFFAOYSA-N
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Chemical Reactions Analysis

5-Bromoindirubin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of 5-Bromoindirubin with modified functional groups .

Mechanism of Action

The mechanism of action of 5-Bromoindirubin involves the inhibition of cyclin-dependent kinases and glycogen synthase kinase 3 beta. These enzymes play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, 5-Bromoindirubin can induce cell cycle arrest and apoptosis in cancer cells . The compound also modulates various signaling pathways, including the NF-κB and STAT3 pathways, which are involved in inflammation and tumorigenesis .

Properties

CAS No.

60874-72-8

Molecular Formula

C16H9BrN2O2

Molecular Weight

341.16 g/mol

IUPAC Name

2-(5-bromo-2-hydroxy-1H-indol-3-yl)indol-3-one

InChI

InChI=1S/C16H9BrN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H

InChI Key

XMPHNZMDLSUDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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